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Compound of Interest

Compound Name: Conopeptide rho-TIA

Cat. No.: B12382317

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression,
purification, and characterization of the conopeptide p-TIA, a selective antagonist of al-
adrenoceptors. The protocols outlined below are based on established methodologies for the
production of conotoxins in Escherichia coli and can be adapted for high-yield production of
biologically active p-TIA for research and drug development purposes.

Introduction

Conopeptide p-TIA, originally isolated from the venom of the marine cone snail Conus tulipa, is
a 19-amino acid peptide with four cysteine residues forming two disulfide bridges (Cys5-Cys11,
Cys6-Cys19).[1] It is a potent and selective antagonist of al-adrenoceptors, exhibiting non-
competitive inhibition at the human alB-adrenergic receptor and competitive inhibition at the
0al1A and alD subtypes.[1][2][3] The alB-adrenoceptor is a Gg-coupled receptor that, upon
activation, stimulates phospholipase C, leading to an increase in inositol phosphates and
intracellular calcium.[4] Due to its subtype selectivity, p-TIA is a valuable tool for studying
adrenergic signaling and a potential lead for the development of novel therapeutics.

Recombinant expression offers a cost-effective and scalable alternative to chemical synthesis
for producing conopeptides like p-TIA, especially when isotopic labeling is required for
structural studies.[5] This document provides detailed protocols for the expression of p-TIA as a
fusion protein in E. coli, followed by purification and in vitro activity assessment.
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Data Presentation

Table 1: Physicochemical Properties of p-TIA

Property Value Reference

Phe-Asn-Trp-Arg-Cys-Cys-
Amino Acid Sequence Leu-lle-Pro-Ala-Cys-Arg-Arg- [1]
Asn-His-Lys-Lys-Phe-Cys-NH2

Disulfide Bridges Cysb-Cysll, Cys6-Cys19 [1]
Molecular Formula C105H160N36021S4 [1]
Molecular Weight 2390.88 Da [1]

Table 2: Biological Activity of p-TIA at Human al-Adrenergic Receptor Subtypes

Receptor Subtype Inhibition Type ICs0 (NM) Reference
0l1A-AR Competitive 18 [2][6]
0l1B-AR Non-competitive 2 [2][6]
alD-AR Competitive 25 [2][6]

Experimental Protocols

The production of small peptides like p-TIAin E. coli can be challenging due to their
susceptibility to proteolytic degradation. A common strategy to overcome this is to express the
peptide as a fusion protein with a larger, stable partner.[5] Here, we propose the use of a vector
like pET-32a(+) which provides a Thioredoxin (TrxA) fusion tag for enhanced solubility and
disulfide bond formation, a Hise-tag for affinity purification, and a TEV (Tobacco Etch Virus)
protease cleavage site for removal of the fusion tag.

Protocol:

o Codon Optimization: Optimize the DNA sequence encoding the mature p-TIA peptide for
expression in E. coli. The sequence is: TTT AAC TGG CGT TGT TGT CTG ATT CCG GCG
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TGT CGT CGT AAC CAT AAAAAATTT TGT.

o Gene Synthesis: Synthesize the optimized gene with flanking restriction sites compatible
with the multiple cloning site of the pET-32a(+) vector (e.g., Ncol and Xhol).

o Cloning: Ligate the synthesized gene into the pET-32a(+) vector.

o Transformation: Transform the resulting plasmid into a suitable E. coli expression strain,
such as BL21(DE3).[7]

Protocol:

 Inoculation: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate
antibiotic (e.g., ampicillin) with a single colony of E. coli BL21(DE3) harboring the expression
plasmid.

e Pre-culture: Grow the culture overnight at 37°C with shaking at ~220 rpm.

e Main Culture: Inoculate 1-2 L of fresh LB medium with the overnight pre-culture to an initial
optical density at 600 nm (ODeoo) of 0.05-0.1.

o Growth: Grow the main culture at 37°C with shaking until the ODsoo reaches 0.6-0.8.[7]

 Induction: Cool the culture to 16-18°C and induce protein expression by adding isopropyl (3
D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[7][8]

o Expression: Continue the culture overnight (16-20 hours) at the lower temperature to
promote proper protein folding.[7][9]

e Harvesting: Harvest the cells by centrifugation at 10,500 x g for 15 minutes at 4°C.[7] The
cell pellet can be stored at -80°C until purification.

This protocol involves immobilized metal affinity chromatography (IMAC) to purify the His-
tagged fusion protein, followed by enzymatic cleavage and reverse-phase HPLC to isolate the
pure p-TIA peptide.

Protocol:
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e Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM
NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.

 Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
e IMAC Purification:

o Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis
buffer.

o Wash the column with wash buffer (lysis buffer containing 20-40 mM imidazole) to remove
non-specifically bound proteins.

o Elute the TrxA-p-TIA fusion protein with elution buffer (lysis buffer containing 250-400 mM
imidazole).[5][7]

e TEV Protease Cleavage:

o Dialyze the eluted fusion protein against TEV protease reaction buffer (e.g., 50 mM Tris-
HCI pH 8.0, 0.5 mM EDTA, 1 mM DTT).

o Add TEV protease (typically a 1:100 to 1:50 enzyme:substrate ratio) and incubate
overnight at room temperature or 4°C.[7]

e Reverse-Phase HPLC (RP-HPLC):

o Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration
of 0.1%.

o Separate the cleaved p-TIA peptide from the TrxA tag and TEV protease using a semi-
preparative C18 RP-HPLC column.

o Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient
is 5-45% acetonitrile over 30-40 minutes at a flow rate of 5 mL/min.[4][7]

o Monitor the elution profile at 214 nm and 280 nm.

o Collect fractions corresponding to the p-TIA peak.
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» Lyophilization and Storage: Lyophilize the purified fractions and store the peptide at -20°C or
-80°C.

Protocol:

e Purity Analysis: Assess the purity of the final product by analytical RP-HPLC using a C18
column. The purity should be >95%.[4]

e Mass Spectrometry: Confirm the identity of the recombinant p-TIA by verifying its molecular
weight using MALDI-TOF or ESI mass spectrometry.[7]

» Disulfide Bond Formation (Oxidative Folding):

o If the peptide is in a reduced state after purification, dissolve the lyophilized peptide (1
mg/mL) in an oxidation buffer (e.g., 0.1 M NH4HCOs, pH 7.0-8.0, with 30% isopropy!
alcohol).[4]

o Stir the solution at room temperature for 16-24 hours to allow for disulfide bond formation.

[4]
o Purify the correctly folded isomer by RP-HPLC.

This assay measures the ability of p-TIA to inhibit the norepinephrine (NE)-induced activation of
the alB-adrenergic receptor, which signals through the Gq pathway to produce inositol
phosphates (IPs).[4]

Protocol:

Cell Culture: Culture HEK293 cells stably expressing the human alB-adrenergic receptor.

Cell Plating: Plate the cells in 96-well plates and grow to confluence.

Labeling (Optional, for radiolabeling assays): Label the cells with myo-[3H]inositol.

Pre-incubation: Pre-incubate the cells with increasing concentrations of recombinant p-TIA
for a defined period.
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o Stimulation: Stimulate the cells with a fixed concentration of norepinephrine (e.g., the ECso
concentration).

e Lysis and IP Measurement: Lyse the cells and measure the accumulation of inositol
phosphates using a commercially available IP1 HTRF assay kit or by ion-exchange
chromatography for radiolabeled IPs.

o Data Analysis: Plot the IP response as a function of p-TIA concentration and determine the
ICso value.

Mandatory Visualizations
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Caption: Experimental workflow for recombinant p-TIA production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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